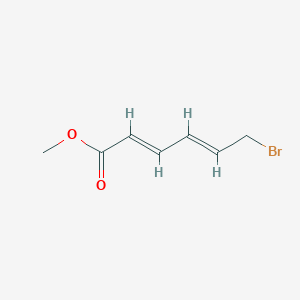

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate

Description

Properties

IUPAC Name |

methyl (2E,4E)-6-bromohexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3/b4-2+,5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJYHTBQRJXDJT-ZUVMSYQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e,4e Methyl 6 Bromohexa 2,4 Dienoate and Analogous Systems

Direct Synthesis Pathways

Direct synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate typically proceeds in a two-step sequence from a readily available dienyl acid precursor. This involves the formation of the methyl ester followed by the introduction of the bromine atom at the desired position.

Esterification Reactions for Dienyl Acid Precursors

The most common precursor for the synthesis of the target molecule is (2E,4E)-hexa-2,4-dienoic acid, commercially known as sorbic acid. The conversion of this carboxylic acid to its corresponding methyl ester, methyl (2E,4E)-hexa-2,4-dienoate (methyl sorbate), is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed esterification is an equilibrium process where the carboxylic acid is treated with an alcohol, in this case methanol (B129727), in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com An alternative method for achieving this esterification involves the use of thionyl chloride (SOCl₂) and methanol. In this procedure, thionyl chloride reacts with methanol to generate anhydrous HCl, which then catalyzes the esterification in a manner similar to the Fischer method. commonorganicchemistry.com

A typical laboratory procedure for the Fischer esterification of a carboxylic acid involves heating the acid in methanol with a catalytic amount of concentrated sulfuric acid under reflux. tcu.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is typically isolated by an aqueous work-up to remove the excess methanol and acid catalyst, followed by extraction with an organic solvent and purification by distillation. tcu.edu

Table 1: Reaction Conditions for Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Conc. H₂SO₄ | Reflux, 45 min | tcu.edu |

Regioselective Bromination of Dienoates

Once methyl (2E,4E)-hexa-2,4-dienoate is obtained, the next step is the introduction of a bromine atom at the C-6 position. This is an allylic position, being adjacent to the C-4/C-5 double bond. The selective bromination of such a position in the presence of double bonds requires a reagent that can provide a low, steady concentration of bromine radicals, thereby favoring radical substitution over electrophilic addition to the alkenes. masterorganicchemistry.commasterorganicchemistry.com

N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination. thermofisher.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler bromination, allows for the selective substitution of a hydrogen atom at an allylic or benzylic position with a bromine atom. thermofisher.comwikipedia.org The key advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction medium, which is crucial for minimizing competing electrophilic addition reactions across the double bonds of the dienoate system. masterorganicchemistry.comchemistrysteps.com

The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being the traditional choice, although due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been suggested. organic-chemistry.orgwikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light (UV). organic-chemistry.org

The mechanism of the Wohl-Ziegler reaction involves the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a bromine atom from NBS to form a bromine radical (Br•). The bromine radical abstracts an allylic hydrogen from the substrate (methyl sorbate) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.comlibretexts.org This allylic radical is stabilized by delocalization of the unpaired electron across the conjugated system. The generated HBr then reacts with NBS to produce a molecule of Br₂. chemistrysteps.com Finally, the allylic radical reacts with the newly formed Br₂ to yield the allylic bromide product, (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, and another bromine radical, which continues the chain reaction. organic-chemistry.org The reaction is considered complete when the denser NBS is consumed and the lighter succinimide (B58015) floats to the surface of the CCl₄ solvent. wikipedia.org

Table 2: Typical Conditions for Wohl-Ziegler Bromination

| Substrate Type | Reagent | Initiator | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Hydrocarbons with allylic/benzylic hydrogens | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | CCl₄ | Stirring and heating to boiling point | wikipedia.org |

The stereochemistry of the double bonds in the starting material, methyl (2E,4E)-hexa-2,4-dienoate, is generally retained during the Wohl-Ziegler bromination. The reaction proceeds via a radical intermediate, and the substitution occurs at the allylic position without affecting the configuration of the existing double bonds. However, the formation of the resonance-stabilized allylic radical can potentially lead to a mixture of products if the radical has more than one reactive site. chemistrysteps.com

In the case of the radical formed from methyl sorbate, the unpaired electron is delocalized over C-4, C-5, and C-6. While bromination is favored at the terminal C-6 position due to the formation of a primary radical which then reacts with Br₂, the possibility of reaction at C-4 exists. However, for terminal methyl groups on a diene system, bromination typically occurs with high regioselectivity at the terminal position. The stereochemistry of the newly formed stereocenter, if any, is often not controlled, leading to a racemic mixture if the substrate is chiral. chemistrysteps.com For the synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate from the achiral methyl sorbate, this is not a concern. The primary focus is maintaining the E,E-configuration of the diene system.

Carbon-Carbon Bond Forming Reactions

An alternative approach to synthesizing dienyl systems like the backbone of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions. The Wittig reaction is a powerful and widely used method for this purpose, offering good control over the geometry of the resulting double bond. researchgate.net

Wittig Olefination Strategies for Dienyl Systems

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. researchgate.net For the synthesis of a dienyl ester, a common strategy is the reaction of an α,β-unsaturated aldehyde with a stabilized phosphorus ylide containing an ester group.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (like an ester) attached to the carbanionic center, are less reactive and generally lead to the formation of (E)-alkenes. researchgate.net This is because the reaction is thermodynamically controlled, favoring the more stable trans-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.

For instance, the synthesis of a (2E,4E)-dienoate system can be envisioned by reacting an (E)-α,β-unsaturated aldehyde, such as (E)-2-butenal, with a stabilized ylide like (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). The reaction would be expected to proceed with high E-selectivity for the newly formed double bond, thus yielding the desired (2E,4E)-dienoate skeleton. Syntheses of various pheromones containing (E,E,Z)-2,4,6-decatrienoate structures have successfully utilized Wittig-type olefinations to control the geometry of the double bonds. researchgate.net

The general procedure for a Wittig reaction involves the preparation of the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with an appropriate alkyl halide. The phosphonium salt is then deprotonated with a strong base to form the ylide. Finally, the ylide is reacted with the carbonyl compound to afford the alkene. The choice of base and reaction conditions can also influence the stereoselectivity of the reaction.

Table 3: Stereoselectivity in Wittig Reactions

| Ylide Type | R Group on Ylide | Typical Product Stereochemistry | Reference |

|---|---|---|---|

| Stabilized | Electron-withdrawing (e.g., -CO₂R) | Predominantly (E)-alkene | researchgate.net |

Horner-Wadsworth-Emmons Reaction in Dienoate Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the formation of carbon-carbon double bonds, particularly for creating α,β-unsaturated carbonyl compounds. conicet.gov.ar It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.comnih.gov This reaction is a significant modification of the Wittig reaction, offering the primary advantage that the byproduct, a dialkylphosphate salt, is water-soluble and thus easily removed from the reaction mixture. wikipedia.org

The reaction mechanism begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. nrochemistry.comyoutube.com This carbanion then adds to the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org The resulting intermediate subsequently eliminates the phosphate (B84403) group through a cyclic oxaphosphetane intermediate to form the alkene. nrochemistry.com

A key feature of the HWE reaction is its high stereoselectivity, predominantly yielding the (E)-alkene isomer. nrochemistry.comwikipedia.org This selectivity arises because the transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the one leading to the (Z)-alkene. nrochemistry.com The stereochemical outcome can be influenced by several factors, including the structure of the reactants and the specific reaction conditions (e.g., base, solvent, temperature, and the presence of metal salts). conicet.gov.ar For instance, increased steric bulk of the aldehyde and higher reaction temperatures generally favor higher (E)-stereoselectivity. wikipedia.org The reliability of the HWE reaction in constructing (E)-alkenes makes it an essential tool in the total synthesis of complex natural products containing diene and polyene fragments. conicet.gov.arnih.gov

| Feature | Description |

| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.org |

| Key Advantage | Water-soluble phosphate byproduct allows for easy purification. wikipedia.org |

| Stereoselectivity | Predominantly forms (E)-alkenes. nrochemistry.com |

| Mechanism Steps | 1. Deprotonation of phosphonate. 2. Nucleophilic attack on carbonyl. 3. Formation of oxaphosphetane. 4. Elimination to yield alkene. nrochemistry.com |

| Influencing Factors | Reactant structure, base, solvent, temperature. conicet.gov.ar |

Catalytic Approaches for Dienoate Scaffold Generation

Modern catalytic methods provide efficient and often highly selective pathways to dienoate scaffolds. These strategies leverage transition-metal or organocatalysts to facilitate transformations that might be difficult to achieve through classical methods, enabling the construction of complex architectures like macrocycles and the introduction of specific functional groups such as fluorine.

Ring-Closing Metathesis for Macrocyclic Dienoates

Ring-closing metathesis (RCM) has become an indispensable tool for the synthesis of macrocyclic compounds, which are prevalent in drug discovery. drughunter.comnih.gov This reaction utilizes catalysts, typically based on ruthenium or molybdenum, to form a new double bond by joining the two ends of an acyclic diene precursor. nih.gov RCM is particularly valuable for its high functional group tolerance and its ability to form large rings, a process that can be challenging due to entropic factors. nih.govnih.gov

In the context of dienoate synthesis, catalyst-controlled stereoselective RCM allows for the preparation of macrocyclic (E,Z)- or (Z,E)-dienoates. acs.orgacs.org For example, specific molybdenum-based monoaryloxide pyrrolide (MAP) complexes have been shown to promote the cyclization of acyclic esters to form macrocyclic dienoates with high Z-selectivity (from 79:21 to >98:2 Z/E). acs.org These reactions can proceed to completion at room temperature within a few hours, yielding stereoisomerically pure products after purification. acs.org The ability to kinetically control the stereochemistry of the newly formed double bond is a significant advantage, providing access to specific isomers that may be crucial for biological activity or for subsequent stereoselective transformations. nih.gov

| Catalyst Type | Typical Substrate | Product | Selectivity |

| Mo-based MAP complexes | Acyclic triene esters | Macrocyclic (E,Z)- or (Z,E)-dienoates | High Z-selectivity (>98:2 Z/E in some cases) acs.org |

| Ruthenium complexes (e.g., Grubbs') | Acyclic dienes | Macrocyclic alkenes | Often less selective for Z-isomers in dienoate synthesis compared to Mo-catalysts acs.org |

Hydrofluorination for Fluorinated Dienyl Esters

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. researchgate.net Catalytic hydrofluorination provides a direct method for synthesizing fluorinated compounds from unsaturated precursors. rsc.org Specifically, the hydrofluorination of 2-en-4-ynoates has been developed as a strategy to access fluorinated dienoates. researchgate.netnih.gov

This transformation can be achieved using a pyridinium (B92312) tetrafluoroborate (B81430) salt, which allows for the direct conversion of the enyne substrate into the corresponding fluorinated diene product. researchgate.netrsc.org The reaction proceeds through a vinyl cation intermediate and demonstrates high levels of regio- and stereoselectivity, typically delivering the (Z)-configured product. researchgate.net This method expands the toolbox for creating fluorinated dienes, which previously often required multi-step syntheses using pre-fluorinated building blocks. rsc.org Furthermore, iodine(I)/iodine(III) catalysis platforms have been developed for the 1,4-difluorination of 1,3-dienes, allowing E,Z-mixed dienes to be converted into a single E-alkene isomer. nih.govresearchgate.net

Alkynoate Isomerization to Dienoates

The isomerization of alkynes into conjugated dienes represents an atom-economical method for generating dienoate systems. This transformation can be catalyzed by various species, including phosphines and transition-metal complexes. thieme-connect.deacs.org In the presence of a nucleophilic phosphine (B1218219) catalyst, such as triphenylphosphine, electron-poor alkynes like alkynoates can smoothly isomerize to the corresponding conjugated (E,E)-dienoates in high yields. thieme-connect.de

The reaction conditions typically involve heating the alkynoate in a solvent like toluene (B28343) with a catalytic amount of the phosphine. thieme-connect.de The reactivity of the substrate depends on the electron-withdrawing group, with alkynones generally reacting faster than alkynoates. thieme-connect.de This methodology is highly stereoselective, affording the thermodynamically stable (E,E)-diene. thieme-connect.de More recently, photochemical methods have been explored for the deconjugative isomerization of borylated dienoates, inspired by biosynthetic pathways. chemrxiv.org

Preparation of Derivatized Forms

The functional handles present on the dienoate scaffold, such as the terminal bromide in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, allow for further chemical modification. One common derivatization is the conversion of the bromide into a phosphonium salt, a key intermediate for subsequent olefination reactions.

Synthesis of Phosphonium Bromide Derivatives

The synthesis of a phosphonium bromide derivative from a bromoalkane is a standard and efficient transformation. It is typically achieved by reacting the alkyl bromide with a phosphine, most commonly triphenylphosphine (TPP). nih.gov The reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the bromine atom, resulting in the formation of a stable phosphonium salt.

This conversion transforms the bromo-functionalized dienoate into a precursor for the Wittig reaction or its variants. The resulting phosphonium salt can be deprotonated with a strong base to generate a phosphonium ylide, which can then react with an aldehyde or ketone to form a new, more complex alkene. This two-step sequence—formation of the phosphonium salt followed by a Wittig-type reaction—is a cornerstone of synthetic chemistry for extending carbon chains and constructing complex polyene systems.

Reactivity and Chemical Transformations of 2e,4e Methyl 6 Bromohexa 2,4 Dienoate

Cycloaddition Reactions

The conjugated diene structure of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is characteristic of compounds that readily participate in cycloaddition reactions, most notably the Diels-Alder reaction. This pericyclic reaction is a powerful tool for the formation of six-membered rings. nih.gov

The Diels-Alder reaction is a concerted, thermally allowed [4+2] cycloaddition that occurs between a conjugated diene and a dienophile, forming a cyclohexene (B86901) derivative. nih.gov In this context, (2E,4E)-Methyl 6-bromohexa-2,4-dienoate serves as the four-pi electron component (the diene). The reaction involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond. masterorganicchemistry.com

The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.com

When a substituted diene like (2E,4E)-Methyl 6-bromohexa-2,4-dienoate reacts with a substituted dienophile, two diastereomeric products, termed endo and exo, are possible. masterorganicchemistry.com The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond, is often the kinetically favored product. This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing pi system of the diene in the transition state. However, the exo product is typically the more thermodynamically stable isomer. nih.gov While the endo rule is a general preference, the degree of selectivity can be influenced by factors such as reaction temperature, solvent polarity, and the presence of catalysts. nih.gov

| Dienophile | Predicted Major Product | Key Stereochemical Principle |

|---|---|---|

| Maleic Anhydride | Endo Adduct | Kinetic control favors the endo product due to secondary orbital interactions. |

| Dimethyl Fumarate | Trans Adduct | The trans stereochemistry of the dienophile is preserved in the product. |

| Acrolein | Endo Adduct | The aldehyde group preferentially occupies the endo position in the transition state. |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a terminal bromo- substituent makes (2E,4E)-Methyl 6-bromohexa-2,4-dienoate a suitable electrophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. nih.gov The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the organic halide to a low-valent palladium complex, transmetalation of the organic group from an organometallic reagent to the palladium center, and reductive elimination of the final product, which regenerates the catalyst. wikipedia.org The vinyl bromide functionality in substrates like (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is reactive towards oxidative addition to Pd(0) catalysts.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or pseudohalide. nih.govnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generally low toxicity of the boron reagents. nih.govresearchgate.net

In a typical Suzuki coupling involving (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, the C-Br bond would react with an organoboronic acid in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. nih.gov This methodology allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the terminal position of the hexadienoate chain, leading to a diverse range of more complex conjugated systems. rsc.orgscispace.com

| Organoboron Reagent | Catalyst System (Example) | Expected Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2E,4E)-Methyl 6-phenylhexa-2,4-dienoate |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | (2E,4E)-Methyl 6-(thiophen-2-yl)hexa-2,4-dienoate |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | (2E,4E,6E)-Methyl octa-2,4,6-trienoate |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed. The Negishi coupling, for example, utilizes organozinc reagents as the nucleophilic partner. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases, although they are also more sensitive to moisture and air. This reaction also proceeds through the standard oxidative addition, transmetalation, and reductive elimination catalytic cycle.

Other notable cross-coupling reactions that could potentially be applied to (2E,4E)-Methyl 6-bromohexa-2,4-dienoate include the Stille coupling (using organotin reagents) and the Heck reaction, which couples the halide with an alkene. The choice of a specific cross-coupling methodology often depends on the desired functional group compatibility, the availability of starting materials, and the specific substrate's reactivity.

Palladium-Catalyzed Cross-Coupling of Bromodienoates

Reactions Involving the Ester Functionality

The ester group in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a key site for chemical modification. As a methyl ester, it can theoretically undergo several common transformations, including hydrolysis, transesterification, and amidation. However, a review of scientific literature reveals a notable absence of specific studies detailing these reactions for this particular compound. While the general reactivity of methyl esters is well-established in organic chemistry, dedicated research on the hydrolysis, transesterification, or amidation of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, including reaction conditions, catalysts, and yields, is not documented in available literature.

Consequently, there is no specific experimental data to present in the form of data tables for these transformations. The reactivity of the ester functionality in this molecule is influenced by the conjugated diene system and the terminal bromine atom, which could affect reaction kinetics and pathways compared to simpler saturated esters. Without specific studies, any discussion of these reactions would be speculative and fall outside the scope of documented research findings for this compound.

Table 1: Summary of Documented Reactions of the Ester Functionality

No specific experimental data on the hydrolysis, transesterification, or amidation of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate has been found in a review of scientific literature.

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | Not Documented | Not Documented | Not Documented | N/A |

| Transesterification | Not Documented | Not Documented | Not Documented | N/A |

Stereochemical Isomerization Studies

The stereochemistry of the two double bonds in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a critical aspect of its chemical identity. The "(2E,4E)" designation indicates that both double bonds are in the trans (or E) configuration. The stability of this configuration and the potential for isomerization to other stereoisomers (e.g., 2Z,4E; 2E,4Z; 2Z,4Z) is of significant interest in synthetic and medicinal chemistry.

Despite the importance of stereochemistry in conjugated dienes, there is a lack of specific research focused on the stereochemical isomerization of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate. Studies investigating the conditions under which this molecule might isomerize, such as exposure to heat, light (photoisomerization), or chemical catalysts (acid or base), have not been reported. The thermodynamic stability of conjugated dienes generally favors the E,E isomer, but the energy barriers and pathways for isomerization are specific to each molecule. Without dedicated studies, the conditions leading to the formation of other stereoisomers of methyl 6-bromohexa-2,4-dienoate remain uncharacterized.

Table 2: Summary of Stereochemical Isomerization Studies

No specific studies on the stereochemical isomerization of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate have been found in the scientific literature.

| Isomerization Condition | Resulting Isomer(s) | Key Findings | Reference |

|---|---|---|---|

| Thermal Isomerization | Not Documented | Not Documented | N/A |

| Photoisomerization | Not Documented | Not Documented | N/A |

Spectroscopic Characterization Methodologies in Research on 2e,4e Methyl 6 Bromohexa 2,4 Dienoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons, their electronic environments, and their proximity to other protons. For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, the ¹H NMR spectrum is expected to show distinct signals for each proton, with chemical shifts (δ) influenced by the surrounding functional groups. The coupling constants (J) between adjacent protons are particularly useful for confirming the E stereochemistry of the double bonds.

The expected ¹H NMR signals for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate are detailed in the table below. The predicted chemical shifts are based on the analysis of similar chemical structures. The protons on the conjugated system (H2, H3, H4, and H5) are expected to resonate in the downfield region due to the deshielding effect of the double bonds and the ester group. The protons on the methyl group of the ester (H8) will appear as a singlet, while the protons on the carbon bearing the bromine atom (H6) will be shifted downfield due to the electronegativity of bromine.

Predicted ¹H NMR Data for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 5.8 - 6.0 | Doublet | ~15 |

| H3 | 7.2 - 7.4 | Doublet of doublets | ~15, ~10 |

| H4 | 6.1 - 6.3 | Doublet of doublets | ~15, ~10 |

| H5 | 5.9 - 6.1 | Doublet of triplets | ~15, ~7 |

| H6 | 4.0 - 4.2 | Doublet | ~7 |

| H8 | 3.7 - 3.8 | Singlet | - |

The large coupling constant of approximately 15 Hz between H2 and H3, and between H4 and H5, is characteristic of a trans (E) configuration of the double bonds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², carbonyl) and its electronic environment.

The predicted ¹³C NMR chemical shifts for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate are presented in the following table. The carbonyl carbon (C1) of the ester group is expected to have the largest chemical shift. The sp² hybridized carbons of the conjugated system (C2, C3, C4, C5) will resonate in the typical alkene region. The carbon attached to the bromine atom (C6) will be influenced by the electronegativity of the halogen, and the methyl carbon of the ester (C7) will appear in the upfield region.

Predicted ¹³C NMR Data for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 166 - 168 |

| C2 | 120 - 125 |

| C3 | 140 - 145 |

| C4 | 130 - 135 |

| C5 | 140 - 145 |

| C6 | 30 - 35 |

| C7 | 50 - 55 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, the FTIR spectrum will show characteristic absorption bands for the ester group, the carbon-carbon double bonds, and the carbon-bromine bond.

The α,β-unsaturated nature of the ester leads to a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber compared to a saturated ester. vscht.czorgchemboulder.com The C=C stretching vibrations of the conjugated diene system are also expected to be observed.

Predicted FTIR Data for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | 1715 - 1730 | Stretch |

| C=C (Alkene) | 1620 - 1650 | Stretch |

| C-O (Ester) | 1000 - 1300 | Stretch |

| C-H (sp²) | 3010 - 3100 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

| C-Br | 500 - 600 | Stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The conjugated diene system in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is expected to absorb UV radiation, resulting in a characteristic absorption maximum (λmax). The position of this maximum can be estimated using the Woodward-Fieser rules. libretexts.org

For a conjugated diene, the base value for λmax is 217 nm. The presence of substituents can cause a shift in this value. As the extent of conjugation increases, the λmax shifts to longer wavelengths. openstax.org For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, the extended conjugation with the carbonyl group of the ester will also influence the λmax. The expected λmax for this compound is in the range of 260-270 nm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of analyzing (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, GC-MS would be used to separate the compound from a reaction mixture and to confirm its identity.

The mass spectrum of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. jove.com The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the bromine atom, and cleavage of the carbon chain. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule, a crucial step in the structural elucidation of newly synthesized or isolated substances. In the context of research involving (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, HRMS would be employed to confirm its molecular formula, C₇H₉BrO₂.

For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, the presence of bromine is a key distinguishing feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. An HRMS analysis would, therefore, be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺), with two peaks of nearly equal intensity separated by approximately 2 Da.

The calculated monoisotopic mass of C₇H₉⁷⁹BrO₂ is 203.9837 g/mol , and for C₇H₉⁸¹BrO₂, it is 205.9816 g/mol . A high-resolution mass spectrometer would measure these masses with a high degree of accuracy, typically within a few parts per million (ppm). This allows for the confident assignment of the molecular formula.

The following interactive table summarizes the theoretical HRMS data for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate. This data is based on calculation and represents the expected values from an experimental analysis.

| Ion Formula | Isotope | Calculated Mass (Da) |

| [C₇H₉BrO₂]⁺ | ⁷⁹Br | 203.9837 |

| [C₇H₉BrO₂]⁺ | ⁸¹Br | 205.9816 |

| [C₇H₉BrO₂+H]⁺ | ⁷⁹Br | 204.9915 |

| [C₇H₉BrO₂+H]⁺ | ⁸¹Br | 206.9894 |

| [C₇H₉BrO₂+Na]⁺ | ⁷⁹Br | 226.9656 |

| [C₇H₉BrO₂+Na]⁺ | ⁸¹Br | 228.9635 |

Advanced Synthetic Applications of 2e,4e Methyl 6 Bromohexa 2,4 Dienoate

As a Key Building Block in Multistep Organic Synthesis

The utility of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate in multistep synthesis stems from the orthogonal reactivity of its two primary functional groups. The terminal bromine atom acts as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the straightforward coupling of the six-carbon chain to a wide variety of nucleophiles, including carbanions, amines, and alkoxides, facilitating carbon-carbon and carbon-heteroatom bond formation.

Simultaneously, the (2E,4E)-dienoate system provides a platform for a different set of transformations. This conjugated π-system is an active participant in pericyclic reactions, most notably the Diels-Alder reaction, where it can act as the diene component to form six-membered rings with controlled stereochemistry. Furthermore, it is susceptible to conjugate addition reactions, allowing for the introduction of substituents at the C5 position. This dual reactivity enables synthetic chemists to employ the molecule in complex, sequential reaction cascades to build intricate molecular frameworks from simpler precursors.

Contribution to Total Synthesis of Complex Natural Products

The structural motifs present in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate are commonly found in a variety of natural products, making it an important precursor in their laboratory synthesis.

Polyketides are a large and structurally diverse class of natural products characterized by repeating keto-methylene units. nih.govresearchgate.net Their backbones are often highly functionalized and contain segments of unsaturation, including conjugated dienes. acs.org (2E,4E)-Methyl 6-bromohexa-2,4-dienoate serves as a valuable synthetic surrogate for a six-carbon polyketide chain segment. Chemists can utilize this building block to introduce a pre-functionalized dienoate moiety into a larger molecule, which can then be further elaborated. This strategy bypasses the often-complex steps required to construct the diene system from scratch, streamlining the synthesis of polyketide-derived scaffolds and intermediates. acs.org

The true power of this building block is demonstrated in its application toward the synthesis of highly complex and biologically active molecules and their analogs.

Bryostatin (B1237437) Analogs: Bryostatins are marine-derived macrolides with potent anticancer and neurological activities. However, their scarcity from natural sources and immense synthetic complexity have hindered clinical development. Researchers are actively designing and synthesizing simplified, yet potent, bryostatin analogs. These efforts often rely on a convergent strategy, where key fragments of the molecule are synthesized independently and then joined. The diene structure within (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is representative of substructures required for the macrocyclic core of these analogs, making it a critical component in their synthesis.

Apoptolidin A: Apoptolidin A is a 20-membered macrolide that exhibits highly selective cytotoxicity against certain cancer cells. nih.gov Its total synthesis is a significant challenge that requires a convergent approach. Published synthetic routes to Apoptolidin A explicitly utilize a bromodienoate fragment in a Suzuki cross-coupling reaction to construct the C1-C11 portion of the molecule. acs.org This key step highlights the critical role of bromo-dienoate building blocks in assembling the complex carbon skeleton of this potent natural product. acs.orgnih.gov

Pro-resolving Mediators: Specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, are a class of lipid mediators derived from polyunsaturated fatty acids that actively resolve inflammation. researchgate.netmdpi.comuppitysciencechick.com Their structures are characterized by long, polyunsaturated carbon chains with specific stereochemistry. Total synthesis is essential for obtaining these compounds in sufficient quantities for biological study. nih.gov Synthetic strategies frequently employ coupling reactions like Wittig, Sonogashira, or Suzuki reactions to connect smaller, functionalized fragments. (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is an ideal electrophilic C6 fragment for these coupling strategies, enabling the extension of carbon chains and the installation of the required diene motif.

Table 1: Application of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate in Natural Product Synthesis

| Target Class | Synthetic Role of Bromo-Dienoate | Key Reactions Enabled |

|---|---|---|

| Polyketide Scaffolds | C6 building block with pre-installed diene | Diels-Alder, Conjugate Addition |

| Apoptolidin A | Precursor to the C1-C11 fragment | Suzuki Cross-Coupling |

| Pro-resolving Mediators | Electrophilic C6 fragment for chain extension | Wittig Reaction, Sonogashira Coupling |

Exploration in Materials Science Research

The unique combination of functional groups in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate also makes it a candidate for research in materials science.

This compound can be envisioned as a functional monomer for creating advanced polymers. The conjugated diene system can potentially undergo polymerization through various mechanisms, such as free-radical or coordination polymerization, to form a polymer backbone. The pendant chain containing the bromine atom would then be available for post-polymerization modification. This approach allows for the creation of functional materials where other molecules or polymers can be grafted onto the main chain via substitution of the bromine, a technique demonstrated with other bromo-substituted polymers. lookchem.com This could be used to tune the polymer's properties, such as solubility, thermal stability, or chemical reactivity, for specific applications.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, allowing for precise control over surface properties. researchgate.net The creation of functional SAMs often involves the chemical modification of a pre-formed monolayer or the assembly of molecules with reactive headgroups. researchgate.netnih.gov (2E,4E)-Methyl 6-bromohexa-2,4-dienoate could be integrated into such systems. The terminal bromide provides a reactive handle for covalently attaching the molecule to a surface that has been pre-functionalized with nucleophilic groups (e.g., thiols or amines). This would result in a surface decorated with dienoate moieties, potentially altering its electronic properties, wettability, and reactivity for further chemical transformations.

Computational and Theoretical Investigations of 2e,4e Methyl 6 Bromohexa 2,4 Dienoate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the behavior of molecules at an atomic level. For a flexible molecule like (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, these techniques can elucidate its conformational preferences and potential interactions, which are crucial for understanding its role as a synthetic intermediate.

The conjugated diene system in (2E,4E)-Methyl 6-bromohexa-2,4-dienoate allows for different spatial arrangements around the central C3-C4 single bond. These arrangements, known as s-cis and s-trans conformers, arise from rotation around this bond. youtube.com The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. youtube.com In contrast, the s-cis conformer, with double bonds on the same side, experiences greater steric repulsion between the hydrogen atoms on C2 and C5. youtube.com

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for rotation around the C3-C4 bond. This allows for the determination of the energy difference between the s-trans and s-cis conformers and the activation energy for their interconversion. youtube.com For conjugated dienes, the barrier to rotation is influenced by the partial double bond character of the central single bond, a consequence of π-electron delocalization. youtube.com

Table 1: Calculated Relative Energies of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0.00 |

| s-cis | 0° | 2.5 - 4.0 |

| Transition State | ~90° | 3.5 - 5.0 |

While (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a synthetic intermediate and not a typical ligand for a biological receptor, the principles of ligand-receptor interaction modeling can be applied to understand its reactivity and role in complex synthetic pathways. frontiersin.orgnih.gov In this context, the "receptor" can be considered the active site of a catalyst or the frontier orbitals of a reacting partner.

Molecular docking simulations can be used to predict the preferred binding orientation of the dienoate within the active site of an enzyme or a synthetic catalyst. nih.gov These simulations consider non-covalent interactions such as electrostatic interactions, hydrogen bonding (if applicable), and van der Waals forces to determine the most stable binding pose. nih.gov

Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the dienoate-catalyst complex over time. mytribos.orgresearchgate.net MD simulations provide insights into the stability of the complex and the conformational changes that may occur upon binding, which can influence the stereochemical outcome of a reaction. mytribos.orgresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like (2E,4E)-Methyl 6-bromohexa-2,4-dienoate. bohrium.comresearchgate.net

Quantum chemical methods, particularly DFT, are widely used to map the potential energy surfaces of chemical reactions. researchgate.netfiveable.me This allows for the identification of transition states, which are the energy maxima along the reaction coordinate, and the calculation of activation barriers. fiveable.menih.gov

For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, these calculations can be applied to various reactions, such as electrophilic additions to the conjugated diene system. In the case of the addition of an electrophile like HBr, calculations can determine the relative energies of the intermediates and transition states leading to the 1,2- and 1,4-addition products. libretexts.orglibretexts.org These calculations can help rationalize the observed regioselectivity and stereoselectivity of such reactions. libretexts.orglibretexts.org

Table 2: Hypothetical Calculated Activation Energies for the Reaction of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate with an Electrophile

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| 1,2-Addition | TS_1,2 | 15.2 |

| 1,4-Addition | TS_1,4 | 14.8 |

Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the specific electrophile and computational method used.

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the structural characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. conicet.gov.arnih.govimist.ma By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C can be predicted. nih.govgaussian.com Comparing these predicted spectra with experimental data can confirm the structure of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate and help in the assignment of complex spectra. mdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ester C=O) | 166.5 | 166.2 |

| C2 | 122.8 | 122.5 |

| C3 | 145.1 | 144.8 |

| C4 | 130.3 | 130.0 |

| C5 | 140.7 | 140.4 |

| C6 (CH₂Br) | 33.9 | 33.6 |

| OCH₃ | 51.8 | 51.5 |

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, generating a theoretical infrared (IR) spectrum. numberanalytics.comdiva-portal.org These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretch of the ester group, the C=C stretches of the diene, and the C-Br stretch. orgchemboulder.com For α,β-unsaturated esters, the C=O stretching frequency is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.com

Structure-Reactivity Relationship Studies

Computational studies can establish quantitative structure-reactivity relationships (QSRRs) by correlating calculated molecular properties with experimentally observed reactivity. For (2E,4E)-Methyl 6-bromohexa-2,4-dienoate and related compounds, these studies can provide insights into how structural modifications influence reaction outcomes.

For instance, the reactivity of the diene system in Diels-Alder reactions is governed by the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov Computational methods can calculate these energies and the distribution of electron density. nih.gov By systematically modifying the substituents on the diene, a relationship can be established between these electronic properties and the rate and selectivity of the cycloaddition reaction. chemrxiv.org Similarly, the susceptibility of the molecule to nucleophilic attack at the bromine-bearing carbon can be correlated with calculated parameters such as electrostatic potential maps and atomic charges.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Routes

Future research will increasingly prioritize the development of sustainable and atom-economical methods for the synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate and its derivatives. jocpr.com Green chemistry principles, such as maximizing atom economy and minimizing waste, are central to these efforts. jocpr.com

Key Sustainable Synthetic Strategies:

| Strategy | Principle | Potential Advantage for (2E,4E)-Methyl 6-bromohexa-2,4-dienoate Synthesis |

| Addition Reactions | Combining all atoms from reactants into the final product. | High atom economy, minimizing byproduct formation. jocpr.com |

| Diels-Alder Reaction | A concerted cycloaddition reaction that forms a six-membered ring. | Can be used to construct the diene system with high stereocontrol and atom economy. jocpr.com |

| Catalytic Hydrogenation | Reduction using H₂ gas with a catalyst. | A clean reduction method that can be applied to precursors, producing only water as a byproduct. jocpr.com |

Furthermore, the use of enzymatic and biocatalytic methods is a growing area of interest. Halogenating enzymes, for example, can introduce halogen atoms with high selectivity under mild, environmentally benign conditions, offering a greener alternative to traditional chemical halogenation methods. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving precise control over the stereochemistry of the diene is crucial for its subsequent applications. Future research will focus on the discovery and optimization of novel catalytic systems to enhance the stereoselectivity of synthetic routes to (2E,4E)-Methyl 6-bromohexa-2,4-dienoate.

Transition metal catalysis, particularly with metals like palladium, ruthenium, and molybdenum, will continue to be a major focus. nih.govacs.org For example, catalyst-controlled stereoselective macrocyclic ring-closing metathesis (RCM) reactions using molybdenum-based complexes have shown great promise in generating specific diene isomers. acs.orgnih.govnih.gov

Emerging Catalytic Approaches:

| Catalyst Type | Reaction | Key Advantage |

| Molybdenum-based monoaryloxide pyrrolide complexes | Ring-closing metathesis | High Z/E selectivity in the formation of dienoates. acs.orgnih.govnih.gov |

| Ruthenium-based catalysts (e.g., Grubbs catalysts) | Cross-metathesis | Tolerance to a wide range of functional groups. |

| Palladium catalysts | Cross-coupling reactions | Versatility in forming C-C bonds with high stereocontrol. mdpi.com |

| Organocatalysts | Various asymmetric transformations | Metal-free, environmentally benign, and capable of inducing high enantioselectivity. researchgate.netrsc.org |

The development of cooperative catalysis, which combines a metal catalyst with an organocatalyst, is another exciting frontier. rsc.org This dual approach can enable transformations that are not possible with either catalyst alone, potentially leading to highly efficient and stereoselective syntheses of functionalized dienes. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate into flow chemistry and automated platforms is a key trend for improving efficiency, safety, and scalability. scielo.bracs.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. scielo.brresearchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. nih.gov By combining robotic systems with data-driven algorithms, researchers can rapidly screen a wide range of catalysts, reagents, and reaction parameters to identify the optimal conditions for the synthesis of the target molecule. This high-throughput approach can significantly reduce the time and resources required for process development. researchgate.net

Advantages of Flow Chemistry and Automation:

| Feature | Benefit |

| Precise control of reaction parameters | Improved yield, selectivity, and reproducibility. scielo.br |

| Enhanced safety | Safe handling of hazardous reagents and unstable intermediates. scielo.br |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. scielo.br |

| High-throughput screening | Rapid optimization of reaction conditions. researchgate.net |

Applications in Chemical Biology and New Chemical Entity Design (restricted to synthetic utility, not biological effects or clinical data)

The electrophilic nature of (2E,4E)-Methyl 6-bromohexa-2,4-dienoate, conferred by the conjugated diene system and the bromine atom, makes it a valuable building block in chemical biology and for the design of new chemical entities.

In chemical biology , this compound can serve as a precursor for the synthesis of covalent probes. researchgate.net The diene moiety can act as a reactive handle for covalent modification of biological macromolecules, enabling the study of their function. The design and synthesis of electrophilic fragment libraries containing scaffolds like (2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a growing area of research for the discovery of novel probes and inhibitors. researchgate.netnih.govacs.org

In the design of new chemical entities , the diene scaffold is a common motif in many biologically active natural products. mdpi.comnih.govnih.gov (2E,4E)-Methyl 6-bromohexa-2,4-dienoate can be used as a versatile intermediate in the synthesis of natural product analogues and other complex molecules. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse molecular architectures. researchgate.net The diene itself can participate in various transformations, such as Diels-Alder reactions, to construct complex cyclic systems.

Synthetic Utility in New Chemical Entity Design:

| Application | Synthetic Transformation | Resulting Structure |

| Natural Product Analogue Synthesis | Cross-coupling reactions at the C-Br bond. | Diversified analogues of natural products containing a diene moiety. mdpi.comnih.govnih.gov |

| Heterocyclic Synthesis | Cycloaddition reactions (e.g., Diels-Alder). | Complex cyclic and heterocyclic scaffolds. |

| Covalent Probe Development | Michael addition of nucleophilic residues. | Covalently modified biomolecules for functional studies. researchgate.net |

Future research in this area will likely focus on expanding the library of compounds derived from (2E,4E)-Methyl 6-bromohexa-2,4-dienoate and exploring their utility in the synthesis of novel therapeutic agents and research tools.

Q & A

Q. What are the standard synthetic routes for (2E,4E)-methyl 6-bromohexa-2,4-dienoate, and how can stereochemical purity be ensured?

The compound is typically synthesized via bromination of ethyl 6-hydroxy-2E-hexenoate precursors under controlled conditions. Stereochemical integrity is maintained by using low-temperature reactions (<0°C) to minimize isomerization and employing anhydrous solvents (e.g., toluene or THF) to suppress side reactions. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the (2E,4E)-configuration and bromine incorporation . Polarimetry or X-ray crystallography (using SHELX programs for refinement) can further confirm stereochemistry .

Q. How can the reactivity of the conjugated diene and bromoester groups in this compound be exploited in Diels-Alder or nucleophilic substitution reactions?

The conjugated diene system enables participation in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts. The bromoester group can undergo nucleophilic substitution (e.g., with amines or thiols) or elimination to generate α,β-unsaturated ketones. Kinetic studies using UV-Vis spectroscopy or HPLC can monitor reaction progress, while computational methods (DFT calculations) predict regioselectivity .

Q. What analytical techniques are most effective for characterizing (2E,4E)-methyl 6-bromohexa-2,4-dienoate and its derivatives?

- NMR : H and C NMR identify olefinic protons (δ 5.8–6.3 ppm) and bromine-induced deshielding effects.

- HRMS : Confirms molecular mass (expected [M+Na] at ~225.0 Da) .

- IR Spectroscopy : Detects ester carbonyl (C=O stretch at ~1720 cm) and conjugated diene (C=C at ~1600 cm).

- X-ray Crystallography : Resolves spatial arrangement using SHELXL for refinement .

Advanced Research Questions

Q. How does the stereochemistry of (2E,4E)-methyl 6-bromohexa-2,4-dienoate influence its enzymatic hydrolysis, particularly in carbazole degradation pathways?

The (2E,4E)-configuration is critical for substrate recognition by enzymes like CarC (EC 3.7.1.13), which hydrolyzes analogous dienoates in carbazole degradation. Molecular docking studies reveal that the transoid geometry aligns with the enzyme’s active site, facilitating nucleophilic attack on the ester carbonyl. Mutagenesis experiments (e.g., altering Ser or His residues in CarC) can validate catalytic mechanisms .

Q. What strategies can mitigate competing elimination pathways during bromoester functionalization in aqueous or protic solvents?

- Solvent Choice : Use aprotic solvents (e.g., DMF or acetonitrile) to suppress base-mediated elimination.

- Temperature Control : Maintain sub-ambient temperatures to slow down β-hydride elimination.

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh)) for selective cross-coupling (e.g., Suzuki-Miyaura) without disrupting the diene system .

Q. How can computational modeling predict the compound’s behavior in multi-step synthetic cascades, such as tandem cycloaddition-alkylation reactions?

Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in cycloadditions. Molecular dynamics simulations model solvent effects on reaction trajectories. Software like Gaussian or ORCA can optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired pathways .

Q. What are the challenges in scaling up enantioselective syntheses of derivatives, and how can chiral auxiliaries or catalysts address them?

Scalability issues arise from racemization during bromoester substitution. Chiral phosphine ligands (e.g., BINAP) in asymmetric catalysis or enzyme-mediated resolutions (using lipases or esterases) improve enantiomeric excess (ee). Continuous-flow reactors enhance reproducibility in large-scale syntheses .

Methodological Notes

- Data Contradictions : Discrepancies in reported reaction yields (e.g., 55% in vs. 89% in ) may arise from solvent purity or catalyst loading. Replicate experiments with controlled variables are essential.

- Safety Protocols : Handle bromoesters under inert atmospheres (N/Ar) due to moisture sensitivity. Use PPE for bromine-related toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.